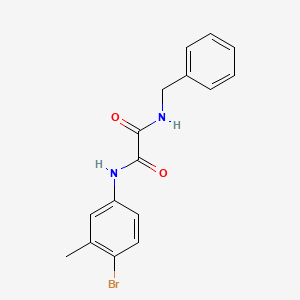

N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide

Description

N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a benzyl group at one nitrogen atom and a 4-bromo-3-methylphenyl moiety at the other. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which allows for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Its synthesis typically involves condensation reactions between benzylamine and substituted carboxylic acid derivatives, followed by bromination and methylation steps to introduce the halogen and methyl groups.

Computational methods, such as density-functional theory (DFT), are also critical for predicting electronic properties and reactivity .

Properties

IUPAC Name |

N-benzyl-N'-(4-bromo-3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c1-11-9-13(7-8-14(11)17)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAGPKIZMQJODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

N-benzyl-N'-(4-chloro-3-methylphenyl)ethanediamide : Replaces bromine with chlorine, altering steric and electronic profiles.

N-(4-bromophenyl)-N'-(3-methylbenzyl)ethanediamide : Swaps substituent positions, affecting dipole moments and solubility.

Key Comparative Data

| Property | N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide | N-benzyl-N'-(4-chloro-3-methylphenyl)ethanediamide | N-(4-bromophenyl)-N'-(3-methylbenzyl)ethanediamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 375.2 | 330.8 | 375.2 |

| LogP (Predicted) | 3.8 | 3.5 | 3.9 |

| Melting Point (°C) | 145–148 (decomp.) | 132–135 | 158–160 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Halogen Bonding Potential | High (Br) | Moderate (Cl) | High (Br) |

Research Findings

- Reactivity : The bromine atom in N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro or methyl analogues .

- Thermodynamic Stability : DFT calculations suggest that bromine’s electron-withdrawing effect stabilizes the molecule’s HOMO-LUMO gap (-5.2 eV) more effectively than chlorine (-4.9 eV) .

- Crystallinity : Brominated derivatives exhibit superior crystallinity due to halogen-mediated intermolecular interactions, as observed in related diamides analyzed via SHELX-refined structures .

Biological Activity

N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group and a bromo-substituted methylphenyl moiety, which are critical for its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide is primarily attributed to its ability to interact with specific receptors and enzymes.

- Receptor Interaction : The compound may bind to various receptors, including serotonin receptors (5-HT2A/2C), which are implicated in mood regulation and various psychiatric disorders. Studies have shown that N-benzyl substitutions can significantly influence binding affinity and selectivity for these receptors .

- Enzyme Modulation : It has been suggested that the compound can modulate protein kinase activities, which are crucial in regulating cellular processes such as proliferation and differentiation .

Anticancer Properties

Research indicates that N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cancer cell survival and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Modulation of PI3K/Akt pathway |

Antimicrobial Activity

N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study published in Pharmacology Reports demonstrated that N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide effectively reduced tumor growth in a xenograft model of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing new antimicrobial agents, N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide showed significant efficacy against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.